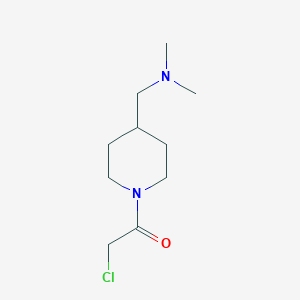
2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone, also known by its CAS number 1183213-55-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its piperidine structure, which is known to interact with various biological targets. Research indicates that derivatives of piperidine often exhibit significant pharmacological activity, particularly in cancer therapy and neurodegenerative diseases.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Some studies report that piperidine derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds targeting MELK (Maternal Embryonic Leucine Zipper Kinase) demonstrated significant inhibitory effects, which are crucial for the proliferation of basal-like breast cancer cells .
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| HTH-01-091 | 10.5 | MELK |
| JW-7-25-1 | 5.0 | PIK3CA |
This table illustrates the potency of various compounds against key kinases associated with cancer cell growth.
2. Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating Alzheimer’s disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function .
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like bleomycin. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Alzheimer’s Disease Models
In another investigation focusing on neurodegenerative diseases, compounds with similar structures showed promising results in enhancing cognitive function in animal models. The ability to cross the blood-brain barrier and inhibit cholinesterase enzymes was pivotal in demonstrating their therapeutic potential .
属性
IUPAC Name |
2-chloro-1-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-12(2)8-9-3-5-13(6-4-9)10(14)7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUJXKYDBTSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














